molecular formula C11H16ClNO2 B2857105 [(2-Chlorophenyl)methyl](2,2-dimethoxyethyl)amine CAS No. 71625-63-3

[(2-Chlorophenyl)methyl](2,2-dimethoxyethyl)amine

Cat. No. B2857105
CAS RN: 71625-63-3
M. Wt: 229.7
InChI Key: HTRBBOWHXMHKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chlorophenyl)methylamine” is a chemical compound with the IUPAC name N-(2-chlorobenzyl)-2,2-dimethoxyethanamine . It has a molecular weight of 229.71 and is a liquid at room temperature .


Molecular Structure Analysis

The molecule contains a total of 34 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Chlorine atom .

Scientific Research Applications

Anesthesia and Analgesia

This compound is a precursor in the synthesis of ketamine , which is widely used as an anesthetic and analgesic in both human and veterinary medicine . Ketamine provides a state of sedation, immobility, amnesia, and marked analgesia. Its unique properties make it suitable for short-term procedures that do not require skeletal muscle relaxation.

Antidepressant Research

Ketamine, derived from this compound, has shown rapid-acting antidepressant effects . It is particularly noted for its potential to alleviate symptoms in treatment-resistant depression. This has opened new avenues for the development of novel antidepressants that act on the glutamatergic system.

Alcohol Addiction Treatment

Research has explored the use of ketamine, synthesized from this compound, in treating alcohol addiction . It is believed to disrupt harmful patterns of behavior, making it a promising candidate for addiction therapy.

Reflex Sympathetic Dystrophy (RSD)

Ketamine produced from this compound has been used to treat RSD, a condition characterized by chronic, severe pain . It helps in managing pain and improving the quality of life in patients suffering from this debilitating condition.

Antimicrobial Activity

Derivatives of “(2-Chlorophenyl)methylamine” have shown potential as antimicrobial agents . These derivatives can be designed to combat drug-resistant bacteria and fungi, addressing the growing concern of antimicrobial resistance.

Anticancer Activity

Some derivatives have also been studied for their antiproliferative properties against cancer cells . They show promise in the development of new anticancer drugs, particularly against breast cancer cell lines.

Molecular Modelling

The compound’s derivatives are used in molecular modelling to understand the interaction with biological targets . This helps in rational drug design, allowing for the creation of more effective pharmaceuticals with fewer side effects.

Biological Potential in Plant Growth

While not directly related to “(2-Chlorophenyl)methylamine”, indole derivatives, which share a similar structural motif, are known to influence plant growth and development . This highlights the potential for research into the biological activity of related compounds in agriculture.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2,2-dimethoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2/c1-14-11(15-2)8-13-7-9-5-3-4-6-10(9)12/h3-6,11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRBBOWHXMHKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=CC=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Chlorophenyl)methyl](2,2-dimethoxyethyl)amine

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